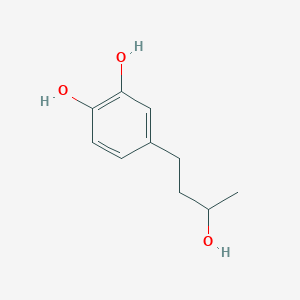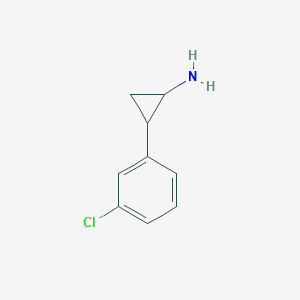
2-(3-Chlorophenyl)cyclopropanamine
Vue d'ensemble
Description
“2-(3-Chlorophenyl)cyclopropanamine” is a chemical compound with the molecular formula C9H11Cl2N . It is also known as “2-(3-Chlorophenyl)cyclopropanamine hydrochloride” and has a molecular weight of 204.1 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for “2-(3-Chlorophenyl)cyclopropanamine” is 1S/C9H10ClN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H . This indicates that the compound consists of a cyclopropane ring attached to a 3-chlorophenyl group and an amine group.Physical And Chemical Properties Analysis
“2-(3-Chlorophenyl)cyclopropanamine” is a white to yellow solid . It has a molecular weight of 204.1 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Cyclopropanamine Compounds and CNS Diseases
Cyclopropanamine compounds, including 2-(3-Chlorophenyl)cyclopropanamine, play a significant role in treating central nervous system (CNS) diseases. They act as inhibitors of Lysine-specific demethylase-1 (LSD1), an enzyme involved in histone methylation. This inhibition is being explored for therapeutic applications in schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The packaging of DNA into nucleosomes in eukaryotic cells depends on the proper utilization of histones, which are regulated via methylation and demethylation processes. Alterations in histone methylation are linked to changes in gene expression, making LSD1 inhibitors promising for various CNS conditions (B. Blass, 2016).
Synthesis of Related Cyclopropanamine Compounds
Research has been conducted on the synthesis of compounds structurally similar to 2-(3-Chlorophenyl)cyclopropanamine, such as (1R,2S)-2-(3,4-difluorophenyl) cyclopropanamine. This compound serves as an essential intermediate in the production of ticagrelor, an anti-clotting drug. The study focuses on the synthesis process, specifically Corey-Chaykovsky asymmetric cyclopropanation reactions, contributing to the development of effective and selective anti-platelet medications without the need for metabolic activation (Pan Xian-hua, 2013).
Anticancer and Antituberculosis Studies
The development of cyclopropanamine derivatives, such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, has shown potential in anticancer and antituberculosis research. These derivatives were synthesized using the reductive amination method, and some showed significant activity against specific cancer cell lines and the tuberculosis-causing bacterium M. tb h37Rv. This research highlights the potential of cyclopropanamine compounds in developing new treatments for cancer and tuberculosis (S. Mallikarjuna et al., 2014).
Chemical Reactivity and Synthesis of Novel Cyclic Systems
The chemical reactivity of compounds like 1,3-Bis (4-chlorophenyl)-2, 3-epoxypropanone, which are related to 2-(3-Chlorophenyl)cyclopropanamine, is significant for synthesizing diverse cyclic systems. These compounds serve as intermediates for creating novel structures with potential antimicrobial activity. The study of their structure, synthesis, and antimicrobial properties contributes to the development of new drugs (A. E. Rashad et al., 2013).
Safety and Hazards
The compound is associated with several hazards. It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWIHRPPNLMSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



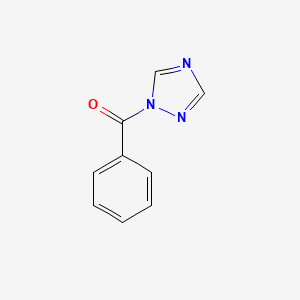

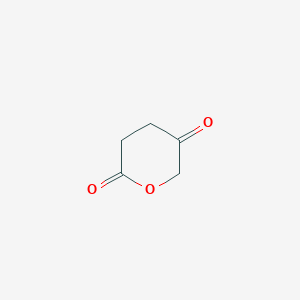
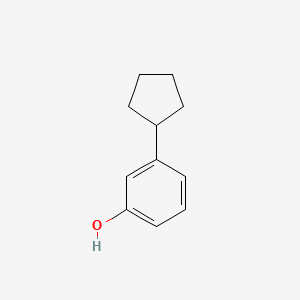

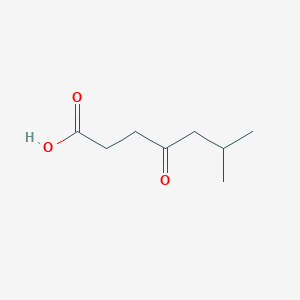
![Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B3192104.png)






